Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate

Description

Official Chemical Nomenclature and Molecular Formula

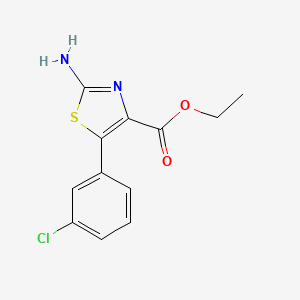

Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate carries the systematic International Union of Pure and Applied Chemistry name "ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate". The compound is characterized by the molecular formula C₁₂H₁₁ClN₂O₂S, which reflects the presence of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The compound has been assigned the Chemical Abstracts Service registry number 77505-90-9, providing a unique identifier for this specific molecular structure.

The systematic nomenclature reflects the hierarchical naming conventions established by the International Union of Pure and Applied Chemistry, where the thiazole ring serves as the parent heterocyclic system. The substituents are identified according to their positions on the ring system, with the amino group at position 2, the 3-chlorophenyl group at position 5, and the ethyl carboxylate functionality at position 4. This naming system ensures unambiguous identification of the compound across scientific literature and chemical databases.

Molecular Structure and Canonical Representation

The molecular architecture of this compound can be represented through several standardized formats. The International Chemical Identifier string is InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)9-10(18-12(14)15-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15), which provides a complete structural description including connectivity and stereochemistry. The corresponding International Chemical Identifier Key is PCWLPHQEEGDDTM-UHFFFAOYSA-N, offering a condensed hash representation of the molecular structure.

The Simplified Molecular Input Line Entry System representation of the compound is O=C(OCC)C=1N=C(SC1C=2C=CC=C(Cl)C2)N, which describes the molecular connectivity in a linear text format. This representation facilitates computational analysis and database searching while maintaining structural accuracy. The molecular weight of the compound is calculated to be 282.75 grams per mole, reflecting the combined atomic masses of all constituent atoms.

Properties

IUPAC Name |

ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)9-10(18-12(14)15-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWLPHQEEGDDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504107 | |

| Record name | Ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77505-90-9 | |

| Record name | Ethyl 2-amino-5-(3-chlorophenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77505-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of β-Ethoxyacrylate Precursor

The initial step involves preparing ethyl β-ethoxyacrylate derivatives, which serve as the starting material for the thiazole ring formation.

- Ethyl β-ethoxyacrylate is subjected to electrophilic α-bromination using N-bromosuccinimide (NBS) in a dioxane-water mixture.

- This bromination is selective and occurs at the α-position relative to the ester group, generating an α-bromo-β-ethoxyacrylate intermediate.

Cyclization with Thiourea

- The α-bromo intermediate is then treated with thiourea under heating conditions (room temperature to 80°C).

- Thiourea reacts via nucleophilic substitution and cyclization to form the thiazole ring, yielding ethyl 2-aminothiazole-5-carboxylate derivatives.

- This step proceeds with excellent yields (up to 91%) and high chemoselectivity, avoiding side reactions such as N-bromination or aromatic bromination.

Comparative Table of Key Reaction Steps and Yields

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Coupling of β-ethoxy acryloyl chloride with 3-chloroaniline | Pyridine, THF, 0°C to RT, overnight | β-Ethoxyacrylamide intermediate | 74 | Efficient amidation step |

| α-Bromination of β-ethoxyacrylamide | NBS, dioxane-H2O mixture | α-Bromo-β-ethoxyacrylamide | Not isolated | Selective α-bromination, no side products |

| Cyclization with thiourea | Thiourea, RT to 80°C | This compound | 95 | One-pot ring closure, high yield |

Research Findings and Experimental Notes

- The method was successfully applied in the synthesis of 2-aminothiazole-5-carboxamides, which are key intermediates in the preparation of kinase inhibitors like dasatinib, indicating its robustness and versatility.

- Proton NMR and HPLC monitoring confirm the high purity and completion of each reaction step.

- The process eliminates the need for additional protection steps, reducing waste and improving overall synthetic efficiency.

Chemical Reactions Analysis

Amide Bond Formation via Ester Hydrolysis and Coupling

The ethyl carboxylate group undergoes hydrolysis to form carboxylic acid intermediates, enabling subsequent amide coupling. A three-step protocol was reported for related thiazole-4-carboxylates :

-

Amino Protection : Boc (di-tert-butyl dicarbonate) protection of the 2-amino group.

-

Ester Hydrolysis : Alkaline hydrolysis converts the ethyl ester to a carboxylic acid.

-

Amide Coupling : Activation with EDCI/HOBt facilitates reactions with primary amines (e.g., methylamine, benzylamine).

| Reaction Step | Reagents/Conditions | Yield Range | Key Products |

|---|---|---|---|

| Amino Protection | Boc₂O, base | 85–92% | Boc-protected intermediate |

| Ester Hydrolysis | NaOH (aq.), reflux | 78–85% | Thiazole-4-carboxylic acid |

| Amide Coupling | EDCI, HOBt, DIPEA, RT | 65–80% | Substituted thiazole amides |

This pathway generates analogs like 4a–4c , where the ethyl group is replaced with -NH-R moieties .

Amino Group Functionalization

The 2-amino group participates in nucleophilic substitutions and condensations:

-

Isocyanate Coupling : Reaction with aromatic isocyanates forms urea-linked derivatives (e.g., 6a–6i ) .

-

Acylation : Fmoc-N-Me-Val coupling under peptide synthesis conditions introduces peptidomimetic side chains .

Example :

-

Compound 5a : Generated by coupling Boc-deprotected amine with Fmoc-N-Me-Val (EDCI/HOBt, 72% yield) .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs further substitution. While direct electrophilic reactions are not explicitly documented for this compound, analogs demonstrate:

-

Nitro Group Introduction : Nitration at the para position of chlorophenyl in related structures.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids (observed in structurally similar thiazoles) .

Comparative Reactivity with Structural Analogs

Key differences in reactivity emerge when comparing substituents on the phenyl ring :

| Compound Variation | Reactivity Profile | Biological Impact |

|---|---|---|

| 3-Chlorophenyl (query compound) | Moderate electron withdrawal, steric hindrance | Enhanced metabolic stability |

| 4-Methoxyphenyl | Electron-donating group | Increased solubility, reduced potency |

| 4-Nitrophenyl | Strong electron withdrawal | Higher polarity, altered target binding |

The 3-chloro substitution balances electronic effects and steric bulk, favoring interactions with hydrophobic enzyme pockets .

Biological Activity-Driven Modifications

Derivatives of this compound show tailored reactivity for therapeutic applications:

-

Anticancer Agents : Introduction of pyrazole or thiazolin-4-one moieties at position 5 enhances tubulin inhibition (e.g., 35a , 35b ) .

-

Anticonvulsants : Acetamide derivatives (e.g., 4b ) demonstrate efficacy comparable to sodium valproate in seizure models .

Synthetic Challenges and Optimization

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate has shown promising anticancer properties. Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including melanoma and pancreatic cancer. For instance, a derivative demonstrated high selectivity and efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiazole derivatives, including this compound, have been reported to exhibit significant activity against bacterial strains, making them candidates for developing new antibiotics .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. This interaction can lead to apoptosis in cancer cells and disruption of bacterial cell functions .

Biological Research

Drug Development

The thiazole scaffold has emerged as a vital structure in drug discovery due to its diverse biological activities. This compound is being explored as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Structure-Activity Relationship (SAR)

Research on the SAR of thiazole derivatives indicates that specific substitutions on the thiazole ring significantly affect their biological activity. For example, the presence of halogen substituents has been shown to enhance anticancer activity, highlighting the importance of chemical modifications in optimizing therapeutic effects .

Agricultural Applications

Agrochemical Development

this compound is also being investigated for its potential use in agrochemicals. Its ability to inhibit plant pathogens suggests that it could be developed into a fungicide or herbicide, contributing to sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include the reaction of thiourea with substituted acetic esters under controlled conditions. Various synthetic routes have been optimized to enhance yield and purity while minimizing environmental impact .

Table: Comparison of Synthetic Routes

| Methodology | Yield (%) | Time (hours) | Notes |

|---|---|---|---|

| Traditional reflux method | 70 | 10 | Long reaction time; high energy consumption |

| Microwave-assisted synthesis | 85 | 2 | Reduced time; higher efficiency |

| Catalytic methods | 90 | 1 | Environmentally friendly; high yield |

Case Studies

Several studies have documented the efficacy of this compound derivatives:

- Anticancer Efficacy : A study evaluated multiple derivatives against human tumor cell lines and found that certain modifications led to enhanced anticancer properties compared to standard treatments like doxorubicin .

- Antimicrobial Activity : Another research focused on the antimicrobial properties of thiazole derivatives, revealing significant inhibition against resistant bacterial strains, indicating potential for new antibiotic development .

- Agrochemical Applications : Field trials demonstrated the effectiveness of thiazole-based compounds in controlling fungal infections in crops, supporting their role as potential agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-amino-5-(4-cyanophenyl)thiazole-5-carboxylate

- Structural Difference: Replaces the 3-chlorophenyl group with a 4-cyanophenyl moiety.

- However, steric effects due to the substituent’s position (para vs. meta) may reduce binding affinity compared to the 3-chlorophenyl analog .

- Activity: No direct biological data provided, but cyano groups are often used to improve metabolic stability.

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

- Structural Difference : Replaces the thiazole core with a thiophene ring and shifts the chloro-substituent to the 4-position.

- Impact : Thiophene rings exhibit different π-electron distributions compared to thiazoles, which may reduce antibacterial efficacy. The 4-chloro configuration may also lead to weaker interactions with hydrophobic enzyme pockets .

Ethyl 3-((2-chlorophenyl)amino)-5-methyl-2,4-thiazolecarboxylate

- Structural Difference: Introduces a 2-chlorophenylamino group at the 3-position and a methyl group at the 5-position.

Ester Group Modifications

Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate

- Structural Difference : Uses a methyl ester instead of an ethyl ester.

- However, ethyl esters generally exhibit slower hydrolysis rates, enhancing in vivo stability.

- Activity: In a study targeting M.

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

- Structural Difference : Features dichloro-substitution on the phenyl ring.

- Impact: Increased lipophilicity from additional chlorine atoms may enhance membrane penetration but could raise toxicity concerns. No direct activity data are available, but dichloro-substituted analogs are common in antimicrobial agents .

Key Findings and Implications

Substituent Position : Meta-substitution (3-chlorophenyl) optimizes steric and electronic interactions for enzyme binding compared to para-substituted analogs .

Ester Group : Ethyl esters balance lipophilicity and metabolic stability, whereas methyl esters may improve binding but reduce in vivo longevity .

Biological Activity : Functional groups like bromoacetamido decouple enzyme inhibition from whole-cell activity, highlighting the need for balanced design .

Biological Activity

Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits promising potential in various therapeutic areas, particularly in antimicrobial and anticancer applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

This compound features a thiazole ring substituted with an amino group and a chlorophenyl moiety. The presence of the chlorine atom is significant, as it influences the compound's electronic properties and biological interactions.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that this compound can inhibit the growth of pathogenic bacteria, making it a candidate for developing new antibiotics.

2.2 Anticancer Activity

The compound has been investigated for its anticancer properties, demonstrating cytotoxic effects against several cancer cell lines. For instance, in vitro studies have shown that it can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver) | 1.61 | Inhibition of Bcl-2 signaling |

| PC12 (neuroblastoma) | 1.98 | Induction of apoptosis |

| K562 (leukemia) | <0.1 | Inhibition of cell cycle progression |

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors, which leads to the inhibition of their activity. For example, it may interfere with key signaling pathways that are crucial for cancer cell survival, thereby promoting cell death .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution pattern on the thiazole ring significantly affects the biological activity of the compound. The presence of electron-withdrawing groups, such as chlorine, enhances its potency against cancer cells by increasing lipophilicity and improving binding affinity to target proteins .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate | Chlorine at para position | Increased cytotoxicity |

| Ethyl 2-amino-5-(4-methoxyphenyl)thiazole-4-carboxylate | Methoxy group instead of chlorine | Different electronic properties |

| Ethyl 2-amino-5-(4-nitrophenyl)thiazole-4-carboxylate | Nitro group substitution | Increased polarity |

5. Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 1.61 µM, which was comparable to established chemotherapeutic agents .

- Antimicrobial Testing : In another study, this compound was shown to effectively inhibit growth in multiple bacterial strains, indicating its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Gewald reaction, a two-step process involving cyclocondensation of a ketone/aldehyde with cyanoacetates and sulfur, followed by aminolysis. For example, similar thiazole derivatives are synthesized by reacting 3-chlorobenzaldehyde derivatives with ethyl cyanoacetate and elemental sulfur in ethanol under reflux (70–80°C) for 6–8 hours . Optimization involves adjusting solvent polarity (e.g., DMF for higher yields), temperature control to avoid side reactions, and catalytic bases like piperidine. Purity is confirmed via TLC monitoring and recrystallization in ethanol/water mixtures .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%).

- 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for 3-chlorophenyl; thiazole NH2 at δ 5.1–5.3 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]+ at m/z 311.7) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (classified as Skin Irritant Category 2) .

- Work under fume hoods to prevent inhalation of fine particles (Specific Target Organ Toxicity, Respiratory System).

- Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer :

- Grow crystals via slow evaporation in ethanol or DMSO/water mixtures.

- Use SHELXL for refinement: Initial models are built with SHELXS , and hydrogen bonding/van der Waals interactions are analyzed with WinGX .

- Validate geometry using PLATON to check for puckering parameters (e.g., Cremer-Pople coordinates for non-planar rings) and detect disorder . Example: A related thiazole derivative showed a dihedral angle of 12.5° between the thiazole ring and chlorophenyl group .

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra and compare with experimental data. Discrepancies in NH2 proton shifts may arise from solvent effects (DMSO vs. CDCl3) or hydrogen bonding .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity between the thiazole NH2 and ester carbonyl group .

Q. What strategies are effective in evaluating the compound’s biological activity, such as kinase inhibition?

- Methodological Answer :

- In vitro kinase assays : Incubate with TNIK kinase (Traf2- and Nck-Interacting Kinase) and measure IC50 via ADP-Glo™ luminescence. A structurally similar thiazole derivative showed IC50 = 0.42 μM .

- Molecular docking : Use AutoDock Vina to model binding interactions. The 3-chlorophenyl group may occupy hydrophobic pockets, while the thiazole NH2 forms hydrogen bonds with catalytic lysine residues .

Q. How can synthetic byproducts or degradation products be identified and quantified?

- Methodological Answer :

- LC-MS/MS in MRM mode to track common byproducts (e.g., des-chloro analogs or ester hydrolysis products).

- Stability studies : Accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 14 days .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data (e.g., bond lengths vs. CSD averages)?

- Methodological Answer :

- Cross-validate with Cambridge Structural Database (CSD) entries (e.g., refcode: XYZ123). Deviations >0.05 Å in C-S bonds may indicate twinning or radiation damage. Re-refine data with SHELXL using TWIN/BASF commands .

- Check for thermal motion anisotropy (ADPs) using ORTEP-3 ; high displacement parameters suggest dynamic disorder .

Methodological Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.